molecular formula C7H5IN2 B13008490 7-Iodo-1H-pyrrolo[3,2-c]pyridine

7-Iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13008490
M. Wt: 244.03 g/mol
InChI Key: ACEQNWHXIUYCJF-UHFFFAOYSA-N
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Description

7-Iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-27-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This iodinated heterocyclic compound belongs to the pyrrolopyridine family, which are bicyclic structures containing a pyrrole moiety fused to a pyridine nucleus, often referred to as azaisoindoles . These scaffolds are recognized as "privileged structures" in pharmaceutical development due to their wide range of pharmacological properties . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex, target-oriented molecules. The iodine atom at the 7-position makes it a versatile substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, which allows researchers to functionalize the core scaffold and explore structure-activity relationships . This is particularly valuable in the search for novel kinase inhibitors. Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of specific protein kinases that are critical in oncology research . For instance, this scaffold has been successfully utilized in the structure-based design of orally bioavailable inhibitors of the protein kinase MPS1 (also known as TTK) . MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a target of significant therapeutic interest . Furthermore, pyrrolo[3,2-c]pyridine derivatives have shown a promising inhibitory effect against FMS kinase, positioning them as promising candidates for both anticancer and antiarthritic drug development . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. All researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper hazard and handling information.

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

7-iodo-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H5IN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H

InChI Key

ACEQNWHXIUYCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C21)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of the pyrrolo[3,2-c]pyridine core. One common method is the direct iodination using iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azido-1H-pyrrolo[3,2-c]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 7-phenyl-1H-pyrrolo[3,2-c]pyridine.

Scientific Research Applications

Pharmaceutical Development

7-Iodo-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively. Notably, it has been utilized in the development of inhibitors for specific kinases, which are vital in cancer therapy.

Case Study: MPS1 Inhibition
A study reported the optimization of this compound derivatives as selective inhibitors of MPS1 kinase. These compounds demonstrated a favorable oral bioavailability and showed significant antiproliferative activity in human colon cancer cell lines, indicating their potential as therapeutic agents in oncology .

CompoundTargetIC50 (μM)Activity
This compound derivativeMPS10.025Antiproliferative

Material Science

In material science, this compound is employed to synthesize organic semiconductors. These materials are essential for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Research Findings
Research indicates that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for use in next-generation electronic applications .

Biochemical Research

Researchers utilize this compound to study its interactions within biological systems. This compound aids in understanding enzyme mechanisms and cellular processes.

Example: Enzyme Interaction Studies
Studies have shown that derivatives of this compound can modulate enzyme activities involved in critical metabolic pathways. This modulation provides insights into potential therapeutic targets for metabolic disorders .

Agrochemicals

The compound is also explored for its potential applications in agrochemicals. Its structural properties may lead to the development of new pest control agents that are more effective and environmentally friendly.

Potential Applications
Research is ongoing to evaluate the efficacy of this compound derivatives against various agricultural pests, aiming to enhance crop protection strategies .

Chemical Synthesis

In chemical synthesis, this compound acts as a versatile building block. Its unique structure allows chemists to construct complex molecules efficiently.

Synthesis Efficiency
The use of this compound in synthetic routes has been shown to improve yields and reduce reaction times compared to traditional methods .

Mechanism of Action

The mechanism by which 7-Iodo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substitution patterns and heterocyclic arrangements, which influence reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine Iodo (3), methyl (7) C₈H₇IN₂ 258.06 Methyl group enhances lipophilicity; iodine at 3-position for coupling.
3-Iodo-1H-pyrrolo[2,3-b]pyridine Iodo (3) C₇H₅IN₂ 244.03 Simpler structure; lacks fused pyridine ring, reducing steric hindrance.
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (7), carboxylic acid (2) C₉H₈N₂O₃ 192.17 Methoxy group improves solubility; carboxylic acid enables conjugation.
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Iodo (3), methoxy (7), methyl (1) C₉H₉IN₂O 288.09 N-methylation reduces hydrogen bonding; methoxy enhances electron density.

Key Observations :

  • Iodine Position : Iodine at the 7-position (as in the target compound) may offer distinct reactivity compared to 3-iodo analogs, particularly in regioselective coupling reactions .
  • Substituent Effects : Methoxy groups (e.g., ) increase solubility and modulate electronic properties, while methyl groups (e.g., ) enhance lipophilicity for membrane penetration in drug design.

Physical and Chemical Properties

  • Molecular Weight: Iodinated analogs exhibit higher molecular weights (244–288 g/mol) compared to non-halogenated derivatives (e.g., 192.17 g/mol for 7-methoxy analog ).
  • Density and Stability : Iodine’s heavy atom increases density (e.g., 1.9±0.1 g/cm³ for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine ), while methoxy groups may reduce thermal stability due to electron-donating effects .

Biological Activity

7-Iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolopyridines, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The following sections will detail the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₄IN₂, with a molecular weight of approximately 278.48 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, which contributes to its unique reactivity and biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors, thereby modulating various signaling pathways involved in cell proliferation and apoptosis. This interaction can lead to the inhibition or activation of critical biological processes that are often dysregulated in cancer and other diseases .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance:

  • In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. One study reported IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cells .
  • The compound has been identified as a potent inhibitor of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antiviral and Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promise as antiviral and antimicrobial agents :

  • Research indicates that similar compounds exhibit antiviral activity by interfering with viral replication processes .
  • The structural features of these compounds contribute to their ability to inhibit bacterial growth and other microbial activities .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole and pyridine rings. A systematic evaluation of SAR has revealed that:

  • Modifications at the 6-position significantly enhance anticancer activity.
  • Substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of a series of pyrrolopyridine derivatives against prostate cancer cells (PC-3). The most potent derivative demonstrated an IC₅₀ value of 55 nM , indicating strong antitumor activity while maintaining low toxicity towards normal human fibroblasts .

Case Study 2: Mechanistic Insights

Flow cytometric analysis revealed that treatment with certain derivatives led to significant accumulation of PC-3 cells in the G₂/M phase of the cell cycle, suggesting an induction of mitotic arrest followed by apoptosis .

Data Table: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC₅₀ (µM)
This compoundAnticancerHeLa0.12
SGC-79010.15
MCF-70.21
Derivative XAntiviralVariousTBD
Derivative YAntimicrobialVariousTBD

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